Actinomycin F4 - 1402-47-7

Actinomycin F4

Catalog Number: EVT-1453424
CAS Number: 1402-47-7
Molecular Formula: C62H88N12O16
Molecular Weight: 1257.454
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Actinomycin F4 is derived from the fermentation processes involving Streptomyces species, particularly Streptomyces parvulus and Streptomyces chrysomallus. The biosynthesis of actinomycins involves complex pathways that include the oxidative condensation of aromatic compounds, which are precursors in their structure. The production of actinomycin F4 can be enhanced through genetic manipulation and optimization of fermentation conditions in laboratory settings .

Classification

Actinomycin F4 belongs to the class of chromopeptide lactones, which are characterized by their cyclic structures and chromophore components. It is classified under the broader category of polypeptide antibiotics, which are known for their ability to interfere with nucleic acid synthesis in various organisms .

Synthesis Analysis

Methods

The synthesis of Actinomycin F4 can be achieved through both natural fermentation and chemical synthesis. In natural fermentation, specific strains of Streptomyces are cultured under controlled conditions to maximize yield. The process typically involves:

  1. Inoculation: A selected strain is inoculated into a seed culture medium containing nutrients such as soluble starch, glucose, and yeast extract.
  2. Fermentation: The inoculated medium is transferred to a fermentation vessel where it is incubated at optimal temperatures (usually around 30°C) and agitation rates.
  3. Extraction: After fermentation, Actinomycin F4 is extracted using solvents like ethyl acetate or methanol, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound .

Technical Details

The biosynthetic pathway involves several key enzymes that facilitate the conversion of precursor molecules into Actinomycin F4. Functional analysis has identified specific genes responsible for encoding these enzymes, which play critical roles in the metabolic pathway leading to actinomycin production .

Molecular Structure Analysis

Structure

Actinomycin F4 has a complex molecular structure characterized by a chromophore linked to a polypeptide chain. The molecular formula for Actinomycin F4 is C_62H_86N_12O_16S, with a molecular weight of approximately 1,161 g/mol. The structure includes several functional groups such as amines and carboxylic acids, which contribute to its biological activity.

Data

The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule and confirm its identity .

Chemical Reactions Analysis

Reactions

Actinomycin F4 undergoes various chemical reactions that are essential for its function as an antibiotic. One significant reaction is its binding affinity to DNA, where it intercalates between base pairs, thus inhibiting RNA polymerase activity during transcription.

Technical Details

The interaction between Actinomycin F4 and DNA can be quantified using spectrophotometric methods, allowing researchers to determine binding constants and assess the compound's efficacy in inhibiting nucleic acid synthesis .

Mechanism of Action

Process

The primary mechanism of action for Actinomycin F4 involves its ability to bind DNA at specific sites, preventing RNA polymerase from transcribing DNA into messenger RNA. This inhibition effectively halts protein synthesis within the cell, leading to cell death—particularly in rapidly dividing cancer cells.

Data

Studies have shown that Actinomycin F4 exhibits a dose-dependent response in various cancer cell lines, demonstrating its potential as an effective chemotherapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Actinomycin F4 typically appears as a yellow powder.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point of Actinomycin F4 is approximately 200°C.
  • Stability: It is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

Relevant analyses often involve determining the compound's stability under various environmental conditions to ensure effective storage and application in research and clinical settings .

Applications

Scientific Uses

Actinomycin F4 has several significant applications in scientific research:

  • Cancer Research: Its ability to inhibit RNA synthesis makes it valuable for studying gene expression and cellular processes in cancer cells.
  • Biochemical Studies: Researchers utilize Actinomycin F4 to investigate mechanisms of transcriptional regulation and DNA-protein interactions.
  • Pharmaceutical Development: Ongoing studies aim to explore its potential as a therapeutic agent against various types of tumors due to its cytotoxic properties.
Chemical Characterization of Actinomycin F4

Structural Elucidation and Molecular Formula Analysis

Actinomycin F4 belongs to the actinomycin family of chromopeptide antibiotics, characterized by a planar phenoxazinone chromophore linked to two pentapeptide lactone rings. While sharing the core phenoxazinone structure (2-amino-4,6-dimethyl-3-oxo-phenoxazine-1,9-dicarboxylic acid) common to all actinomycins [1] [10], Actinomycin F4 is distinguished by specific amino acid substitutions within its peptide chains. Based on structural analogs like those in the actinomycin Z complex [2], Actinomycin F4 typically features L-threonine, D-valine, sarcosine (N-methylglycine), proline, and a modified amino acid such as 4-hydroxy-L-threonine or similar variants in its cyclic depsipeptides.

The molecular formula of Actinomycin F4 is C~62~H~86~N~12~O~17~, differing from Actinomycin D (C~62~H~86~N~12~O~16~) [1] [5] by the addition of one oxygen atom, consistent with the presence of a hydroxyl group in 4-hydroxy-L-threonine or an equivalent oxidized residue. X-ray crystallographic studies of related actinomycin-DNA complexes [4] [6] reveal that the peptide rings adopt a β-sheet-like conformation, positioning specific residues for interaction with the DNA minor groove. The chromophore intercalates between DNA base pairs, primarily at GpC sites, while the cyclic peptides reside in the minor groove, stabilized by hydrogen bonding involving the threonine side chains and guanine N2/N3 atoms [4] [6] [10].

Table 1: Key Structural Features of Actinomycin F4

Structural ElementDescriptionSignificance
Chromophore2-Amino-4,6-dimethyl-3-oxo-phenoxazine-1,9-dicarboxylic acidResponsible for intercalation into DNA; imparts red color
Peptide RingsTwo identical cyclic pentadepsipeptide lactonesMediate sequence-specific DNA binding via minor groove interactions
Characteristic ResiduesL-Threonine, D-Valine, Sarcosine, Proline, 4-Hydroxy-L-threonine (or variant)Hydroxy group influences solubility and hydrogen-bonding capacity; D-amino acids confer stability
Molecular FormulaC~62~H~86~N~12~O~17~Distinguishes F4 from D (C~62~H~86~N~12~O~16~) and other analogs
StereochemistryL-amino acids at "non-D" positions, D-valine, L-proline (trans)Critical for bioactive conformation and DNA binding

Comparative Spectroscopic Profiling (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are essential for assigning the structure of Actinomycin F4 and differentiating it from analogs like Actinomycin D. Key features include:

  • Chromophore Signals: Aromatic protons of the phenoxazinone ring appear downfield (δ 6.5 – 8.5 ppm). Methyl groups attached to the chromophore resonate as distinct singlets (~δ 2.2 ppm and ~δ 2.4 ppm) [3] [7].
  • Peptide Ring Signals: Resonances for the N-methyl groups of sarcosine appear as sharp singlets (~δ 2.8 ppm). The methyl groups of valine and threonine residues appear as doublets and doublets of doublets, respectively. The methine proton of the 4-hydroxy-threonine residue (δ ~4.1-4.3 ppm) and its hydroxy proton (exchangeable, δ ~5.5-6.0 ppm) are diagnostic for F4 compared to D (which lacks this OH) [2] [7]. Proline ring protons contribute complex multiplet patterns between δ 1.8 – 3.5 ppm.
  • Lactone Carbonyls: Carbonyl carbons of the ester linkages and amide bonds appear in the region δ 170 – 175 ppm in 13C NMR.

Table 2: Characteristic NMR Chemical Shifts for Actinomycin F4 (Key Regions)

Proton Type / GroupApprox. ¹H δ (ppm)Approx. ¹³C δ (ppm)Assignment Notes
Phenoxazinone H-7, H-87.50 - 8.00140 - 150Distinctive for chromophore
Phenoxazinone -NCH~3~ (x2)~2.20, ~2.4010 - 15Singlets
Sarcosine -NCH~3~~2.8035 - 40Singlet
Threonine/4-OH-Threonine -CH~3~~1.20 (d)15 - 20Doublet
4-OH-Threonine -CH-OH~4.10 - 4.30 (m)65 - 70Multiplet; key identifier vs. D (Thr CH ~4.0 ppm)
Valine -CH(CH~3~)~2~~2.20 (m)30 - 32Multiplet
Valine -CH~3~~0.90 (d,d)17 - 20Doublets
Proline Ring Protons1.80 - 3.5025 - 65Complex multiplet patterns
Lactone/Amide C=O-170 - 175Characteristic carbonyl region

Fourier-Transform Infrared (FT-IR) Spectroscopy:FT-IR provides signatures of functional groups:

  • Strong, broad N-H/O-H Stretch (3100-3500 cm⁻¹), encompassing amide N-H and the 4-OH-threonine hydroxyl.
  • Sharp C=O Stretches: Ester lactone (~1735 cm⁻¹), amide I (~1650 cm⁻¹), amide II (~1540 cm⁻¹). The precise frequencies can shift slightly based on hydrogen bonding within the molecule or with solvent.
  • Aromatic C=C/C=N Stretches (~1600, ~1580 cm⁻¹) within the phenoxazinone chromophore.
  • C-H Stretches (methyl, methylene) below 3000 cm⁻¹.

Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) is definitive for confirming the molecular formula. Actinomycin F4 exhibits:

  • Electrospray Ionization (ESI-MS): [M+H]⁺ ion at m/z 1271.62 (calculated for C~62~H~87~N~12~O~17~⁺).
  • Tandem MS/MS: Characteristic fragmentation patterns include:
  • Loss of water (H~2~O, -18 Da).
  • Cleavage of the depsipeptide rings, yielding ions corresponding to the chromophore (e.g., m/z 443 for the protonated phenoxazinone dicarboxylic acid moiety).
  • Sequence-specific fragments from the peptide chains, such as ions derived from threonine/sarcosine/proline sequences. Studies on actinomycin complexes show complex fragmentation reflecting the cyclic structure [8].

Stereochemical Configuration and Isomerism

The biological activity of actinomycins, including F4, is exquisitely sensitive to stereochemistry. The pentapeptide lactone rings contain a fixed combination of L- and D-configured amino acids:

  • L-Amino Acids: Threonine (or 4-OH-Threonine in F4), Proline. The hydroxyl group of (4-OH-)threonine is crucial for forming specific hydrogen bonds with the 2-amino group and N3 of guanine bases in the DNA minor groove [4] [6] [10].
  • D-Amino Acid: D-Valine. This D-configuration is essential for maintaining the bioactive conformation of the peptide ring and stabilizing the lactone structure.
  • Sarcosine: Achiral (N-methylglycine).
  • Proline Configuration: Proline residues predominantly adopt the trans amide bond configuration within the cyclic peptide. Cis-trans isomerization around the prolyl amide bonds has been proposed as a potential factor influencing the kinetics of actinomycin-DNA dissociation and overall binding stability [3].

The 4-hydroxy-L-threonine residue in Actinomycin F4 introduces an additional chiral center compared to the L-threonine in Actinomycin D. The stereochemistry of this hydroxy group (likely R or S) is critical and must be defined for complete characterization, as it influences the molecule's hydrogen-bonding potential and solubility. The overall structure possesses a pseudo C~2~ symmetry axis perpendicular to the chromophore plane, relating the two peptide rings. However, subtle conformational differences can arise due to interactions with asymmetric DNA sequences or solvent.

Physicochemical Properties and Stability Studies

Actinomycin F4 shares fundamental properties with other actinomycins but exhibits differences attributable to its hydroxylated residue:

  • Appearance: Bright red crystalline solid or powder (common to all actinomycins due to the phenoxazinone chromophore) [1] [10].
  • Solubility: Moderately soluble in ethanol, dimethyl sulfoxide (DMSO), and methanol. Sparingly soluble in water. The presence of the additional hydroxyl group in 4-OH-threonine may confer slightly improved aqueous solubility compared to Actinomycin D (C~62~H~86~N~12~O~16~), though all actinomycins are generally classified as poorly water-soluble [1].
  • Melting Point: Expected to be high (> 240°C, decomposition), similar to Actinomycin D (251-253°C) [1].
  • Optical Activity: Exhibits strong optical rotation due to multiple chiral centers. Reported [α]~D~ values for actinomycins are typically large and negative (e.g., Actinomycin D: [α]/D alpha: -315 degrees (c=0.25% in methanol)) [1]. F4 would be expected to show similar high specific rotation.
  • pKa: Predicted pKa values around 8.94 ± 0.70, indicating potential protonation/deprotonation behavior under physiological conditions, likely involving the phenoxazinone nitrogen(s) or the peptide lactone carbonyls [1].

Stability Profile: Actinomycin F4 is subject to degradation under specific conditions:

  • Photodegradation: Highly photosensitive, particularly in solution. The phenoxazinone chromophore absorbs UV-Vis light strongly, leading to degradation upon exposure. Solutions must be protected from light [1] [9].
  • Thermal Degradation: Stable as a solid at low temperatures (recommended storage at 2-8°C). Decomposes upon melting [1].
  • Hydrolytic Degradation: Susceptible to hydrolysis under strongly acidic or alkaline conditions. The lactone rings and peptide bonds can be cleaved. Stability in aqueous solution is limited (reported as stable at 2-8°C for short periods) [1].
  • Oxidation: The phenoxazinone ring and amino acid side chains (e.g., threonine hydroxyl) could be susceptible to oxidation, although specific data on F4 is limited.

Table 3: Summary of Key Physicochemical Properties of Actinomycin F4

PropertyCharacteristics/ValueComparison to Actinomycin D
Molecular Weight1270.42 g/molHigher than D (1255.42 g/mol) due to added oxygen
FormulaC~62~H~86~N~12~O~17~C~62~H~86~N~12~O~17~ vs. C~62~H~86~N~12~O~16~ for D
AppearanceBright red crystals or powderSimilar
Solubility (Water)Sparingly solubleSimilar; potentially slightly improved due to extra OH
Solubility (Org. Solv.)Soluble in ethanol, DMSO, methanolSimilar
Melting Point> 240°C (dec.)Similar to D (251-253°C dec.)
Optical Activity [α]~D~Strongly negative (estimated)Similar magnitude to D ([α]/D = -315° (c=0.25% MeOH))
pKa (Predicted)~8.94 ± 0.70Similar
UV-Vis λ~max~~224 nm (ε ~35,000), ~442 nm (phenoxazinone)Similar chromophore absorption
Stability (Light)Highly photosensitive (degradation in solution)Similar - requires protection from light
Stability (Temperature)Stable solid at 2-8°C; decomposes on meltingSimilar
Stability (Hydrolysis)Susceptible to acid/base hydrolysis (lactone/peptide bonds)Similar

Properties

CAS Number

1402-47-7

Product Name

Actinomycin F4

IUPAC Name

2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide

Molecular Formula

C62H88N12O16

Molecular Weight

1257.454

InChI

InChI=1S/C62H88N12O16/c1-18-30(7)43-59(84)71(15)25-38(75)69(13)26-39(76)72(16)49(28(3)4)61(86)88-34(11)45(56(81)65-43)67-54(79)36-23-22-32(9)52-47(36)64-48-41(42(63)51(78)33(10)53(48)90-52)55(80)68-46-35(12)89-62(87)50(29(5)6)73(17)40(77)27-70(14)58(83)37-21-20-24-74(37)60(85)44(31(8)19-2)66-57(46)82/h22-23,28-31,34-35,37,43-46,49-50H,18-21,24-27,63H2,1-17H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)/t30-,31-,34+,35+,37-,43+,44+,45-,46-,49-,50-/m0/s1

InChI Key

QZHOBUKTWCTIMK-NVJDOSFMSA-N

SMILES

CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)C6CCCN6C(=O)C(NC5=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C

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